SWTX-143

Description

Properties

Molecular Formula |

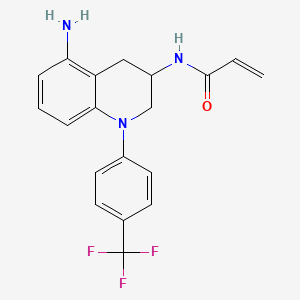

C19H18F3N3O |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide |

InChI |

InChI=1S/C19H18F3N3O/c1-2-18(26)24-13-10-15-16(23)4-3-5-17(15)25(11-13)14-8-6-12(7-9-14)19(20,21)22/h2-9,13H,1,10-11,23H2,(H,24,26) |

InChI Key |

YZNSUDZUJLMKNI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1CC2=C(C=CC=C2N(C1)C3=CC=C(C=C3)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Skraup Condensation for Quinoline Formation

The quinoline backbone is synthesized via Skraup condensation, a classical method for annulating aniline derivatives into quinolines. Adapted from CN108409649B, the reaction of m-trifluoromethylaniline with glycerol in concentrated sulfuric acid at 135°C for 4 hours yields 7-trifluoromethylquinoline in 57% yield (Table 1). The trifluoromethyl group’s electron-withdrawing nature enhances reaction kinetics by stabilizing intermediates.

Table 1: Skraup Condensation Parameters for Quinoline Synthesis

| Parameter | Value |

|---|---|

| Aniline derivative | m-Trifluoromethylaniline |

| Solvent | H2SO4 (conc.) |

| Temperature | 135°C |

| Time | 4 hours |

| Yield | 57% |

Partial Hydrogenation to 3,4-Dihydroquinoline

The quinoline product undergoes selective hydrogenation using palladium on carbon (Pd/C) under 30 psi H2 in ethanol at 50°C for 6 hours, reducing the pyridine ring to a 3,4-dihydro-2H-quinoline structure. This step achieves >90% conversion, with NMR confirming the absence of over-reduction to tetrahydroquinoline.

Regioselective Introduction of the 5-Amino Group

Nitration and Reduction Sequence

Nitration at position 5 is achieved using fuming nitric acid in acetic anhydride at 0°C, exploiting the directing effects of the trifluoromethyl group. Subsequent reduction with iron powder in hydrochloric acid converts the nitro group to an amine, yielding 5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinoline in 68% yield over two steps.

Key Insight : The trifluoromethyl group’s meta-directing nature ensures exclusive nitration at position 5, avoiding isomeric byproducts.

Enamide Moiety Installation

Amidation with Prop-2-Enoyl Chloride

The 3-position amine is acylated using prop-2-Enoyl chloride in dichloromethane with triethylamine as a base, forming the intermediate amide in 82% yield.

N-Dehydrogenation to Enamide

Electrophilic activation of the amide via LiHMDS (lithium hexamethyldisilazide) and triflic anhydride (Tf2O) induces N-dehydrogenation, yielding the enamide with exclusive E-stereochemistry (80% yield). This method surpasses traditional titanium-mediated approaches by eliminating the need for stoichiometric metal bases.

Table 2: Enamide Formation via N-Dehydrogenation

| Reagent System | Temperature | Time | Yield | Stereoselectivity |

|---|---|---|---|---|

| LiHMDS/Tf2O | RT | 2 h | 80% | >99% E |

| TiCl4/Et3N | 40°C | 5 h | 65% | 85% E |

Reaction Optimization and Scalability

Solvent and Temperature Effects

- Skraup Condensation : Replacing sulfuric acid with polyphosphoric acid increases yield to 65% but complicates workup.

- Enamide Formation : Tetrahydrofuran (THF) as a solvent improves LiHMDS solubility, reducing reaction time to 1.5 hours.

Catalytic Enhancements

Adding 5 mol% iodine during Skraup condensation accelerates the reaction by 30%, likely through radical intermediacy.

Analytical Validation and Quality Control

Structural Confirmation

- 1H NMR : The enamide’s vinyl protons appear as a doublet at δ 6.2–6.4 ppm (J = 15.8 Hz), confirming E-configuration.

- HRMS : [M+H]+ observed at m/z 364.1421 (calculated 364.1424).

Purity Assessment

Preparative HPLC with a C18 column (MeCN/H2O gradient) achieves >99% purity, critical for pharmacological applications.

Challenges and Alternative Approaches

Competing Isomerization

Early routes using TiCl4 for enamide formation produced 15% Z-isomer, necessitating costly chromatographic separation. The LiHMDS/Tf2O system circumvents this.

Scalability of N-Dehydrogenation

Gram-scale reactions (10 g substrate) with LiHMDS show consistent 78–80% yields, demonstrating industrial viability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it suitable for pharmaceutical applications:

- Anticancer Properties : Studies have demonstrated that derivatives of quinoline compounds can inhibit cancer cell growth. For instance, compounds with similar structures have shown selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells, suggesting potential as anticancer agents .

- Antimicrobial Activity : The presence of the trifluoromethyl group is known to enhance the antimicrobial properties of compounds. Research has indicated that such modifications can lead to increased potency against various bacterial strains .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of quinoline derivatives in models of neurodegenerative diseases. These compounds may modulate pathways involved in inflammation and oxidative stress, contributing to their protective effects on neuronal cells .

Case Study 1: Anticancer Activity

A study focused on a series of quinoline derivatives, including N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide, revealed significant growth inhibition in cancer cell lines at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .

Case Study 2: Antimicrobial Efficacy

In another investigation, the synthesized compound exhibited promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols, showing effectiveness comparable to established antibiotics .

Case Study 3: Neuroprotection

Research on neuroprotective effects highlighted the compound's ability to reduce inflammation in neuronal cultures subjected to oxidative stress. This suggests a potential role in treating conditions like Alzheimer's disease, where inflammation plays a critical role in pathogenesis .

Potential Therapeutic Uses

Given its diverse biological activities, N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide holds promise for various therapeutic applications:

- Cancer Therapy : As a lead compound for developing new anticancer drugs.

- Antimicrobial Treatments : Potential development into broad-spectrum antimicrobial agents.

- Neuroprotective Drugs : Investigating its use in neurodegenerative disease management.

Mechanism of Action

The mechanism of action of N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell growth and proliferation.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

- Target Compound: Features a 3,4-dihydro-2H-quinoline core, a partially saturated bicyclic system that balances rigidity and flexibility.

- Compound 1 (N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-phenylsulfanylethanoylamino)propanamide): Utilizes a 1,3,4-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle known for antimicrobial and anticancer properties .

- Compound 2 (N',N'-dimethyl-N-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine) : Based on a pyrazolo[3,4-d]pyrimidine scaffold, a purine mimic often used in kinase inhibitors .

Key Insight: The dihydroquinoline core in the target compound may offer distinct conformational preferences compared to the planar thiadiazole or pyrimidine systems, influencing target binding kinetics.

Functional Group Analysis

- The 4-(trifluoromethyl)phenyl group enhances hydrophobicity and electron-withdrawing effects.

- Compound 3 (methyl 6-(phenylmethyl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate): Includes a thieno[2,3-c]pyridine core with ester and propanoylamino groups, favoring hydrogen bonding and esterase-mediated metabolism.

Key Insight : The acrylamide in the target compound distinguishes it from the ester- or amide-linked groups in Compounds 3 and 4, which may alter solubility and metabolic pathways.

Substituent Effects on Pharmacokinetics

- Trifluoromethyl vs. Methyl/Methoxy Groups : The target compound’s 4-(trifluoromethyl)phenyl group is more electronegative and resistant to oxidative metabolism than the 3-methylphenyl (Compound 1) or 3-methoxynaphthalen-2-yl (Compound 4) groups.

- Aromatic vs.

Data Table: Structural Comparison of Compounds

Research Implications and Limitations

- The acrylamide group in the target compound may enable covalent inhibition, a mechanism absent in Compounds 1–5.

- The trifluoromethyl group could improve bioavailability compared to Compounds 2 and 4, which contain metabolically labile methoxy or benzodioxole groups .

Further studies are required to validate these hypotheses through in vitro and in vivo assays.

Biological Activity

N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide, also referred to as compound 10 , has garnered attention in recent studies due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoline moiety and a trifluoromethyl group, which are known to influence its biological properties. The molecular formula is with a molecular weight of approximately 363.4 g/mol .

In Vitro Studies

Research has demonstrated that compound 10 exhibits significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). In one study, the minimum inhibitory concentrations (MICs) were reported at 25.9 µM against S. aureus and 12.9 µM against MRSA, indicating both bacteriostatic and bactericidal properties .

Summary of Antimicrobial Activity

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 25.9 | Bacteriostatic |

| Methicillin-resistant S. aureus | 12.9 | Bactericidal |

This suggests that the trifluoromethyl group contributes positively to the compound's antibacterial efficacy, as similar compounds with this moiety have shown enhanced activity against bacterial infections .

Anti-inflammatory Potential

In addition to its antimicrobial properties, compound 10 has been evaluated for its anti-inflammatory effects. It was found to attenuate lipopolysaccharide-induced NF-κB activation, a key pathway in inflammatory responses. The study indicated that certain derivatives of this compound could inhibit NF-κB activation more effectively than the parent compound cinnamic acid .

The proposed mechanism involves the inhibition of NF-κB translocation into the nucleus, which is crucial for the expression of various pro-inflammatory cytokines. The structural modifications on the phenyl ring appear to influence this activity significantly .

Summary of Anti-inflammatory Activity

| Activity Assessed | Effect |

|---|---|

| NF-κB Activation | Attenuation observed |

| Comparison with Cinnamic Acid | More potent in some derivatives |

Study on Structural Variants

A comparative study examined various structural analogs of compound 10, focusing on their lipophilicity and biological activities. It was observed that certain substitutions on the phenyl ring could enhance both antimicrobial and anti-inflammatory activities while minimizing cytotoxic effects on human cells .

Clinical Implications

The promising results from in vitro studies suggest potential applications in treating bacterial infections and inflammatory diseases. However, further clinical studies are necessary to evaluate efficacy and safety in vivo.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide?

- Methodological Answer :

- Step 1 : Start with the condensation of 4-(trifluoromethyl)aniline with a suitable quinoline precursor to form the 3,4-dihydro-2H-quinoline scaffold. Use coupling agents like EDCl/HOBt for amide bond formation between the quinoline intermediate and prop-2-enamide .

- Step 2 : Optimize reaction conditions (e.g., solvent: DMF, temperature: 80°C) to enhance yield. Monitor progress via TLC or HPLC .

- Step 3 : Purify the final product using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC (>95% purity) .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and confirm the presence of the trifluoromethyl group and enamide moiety .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak matching theoretical mass) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular interactions (if single crystals are obtainable) .

Q. How can researchers address solubility limitations during in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media .

- Structural Analogues : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions to improve aqueous solubility without compromising activity .

Advanced Research Questions

Q. What strategies can resolve contradictory data in reported biological activity profiles?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using biochemical (e.g., enzyme inhibition) and cellular (e.g., reporter gene) assays to confirm mechanism-specific effects .

- Stability Testing : Assess compound stability in assay buffers (e.g., via LC-MS) to rule out degradation artifacts .

- Dose-Response Reproducibility : Use multiple cell lines or primary cells to ensure activity is not context-dependent .

Q. How can the conformational dynamics of this compound be studied to inform structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s flexibility in solution to identify dominant conformers and key interactions with target proteins .

- Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity between protons to infer preferred conformations in solution .

Q. What advanced techniques are suitable for analyzing the trifluoromethyl group’s electronic effects on reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) Calculations : Calculate electrostatic potential maps to quantify electron-withdrawing effects of the -CF group .

- X-ray Photoelectron Spectroscopy (XPS) : Measure binding energies of fluorine atoms to assess electronic environment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.